molecular formula C9H9NO4 B1396617 3-Acetamido-4-hydroxybenzoic acid CAS No. 91004-38-5

3-Acetamido-4-hydroxybenzoic acid

Cat. No. B1396617
CAS RN: 91004-38-5
M. Wt: 195.17 g/mol
InChI Key: BXBFVCYLJXGOGI-UHFFFAOYSA-N
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Description

3-Acetamido-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogen at position 3 has been replaced by an acetamido group . It is also known as 3-(Acetylamino)-4-hydroxybenzoic acid, 2-(Acetylamino)-4-carboxyphenol, N-(5-Carboxy-2-hydroxyphenyl)acetamide .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO4, and it has a molecular weight of 195.17 . The InChI code is InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 238-241 (dec.) .

Scientific Research Applications

Antibacterial Applications

3-Acetamido-4-hydroxybenzoic acid has shown potential in antibacterial applications. A study identified its esters, specifically bulbiferates A and B, isolated from Microbulbifer sp., exhibiting antibacterial activity against Escherichia coli and methicillin-sensitive Staphylococcus aureus (Jayanetti et al., 2019).

Polymer Synthesis

The compound has been utilized in polymer synthesis. Its derivative, 4-hydroxybenzoic acid, is involved in the production of high molecular weight poly(4-hydroxybenzoate)s, a significant development in polymer chemistry (Kricheldorf & Schwarz, 1984).

Corrosion Inhibition

It has applications in corrosion inhibition, specifically for AISI 316L stainless steel, demonstrating that 3-Hydroxybenzoic acid, a related compound, can act as an effective inhibitor in specific conditions (Narváez, Cano, & Bastidas, 2005).

Biosynthesis and Metabolic Engineering

In the field of biosynthesis and metabolic engineering, 4-Hydroxybenzoic acid, a close derivative, serves as a key intermediate. Corynebacterium glutamicum uses it as a carbon source, highlighting its importance in microbial metabolism (Huang et al., 2008).

Enzymatic Oxidative Polymerization

The compound is significant in enzymatic oxidative polymerization. Research shows that derivatives of 4-hydroxybenzoic acid can undergo oxidative polymerization, forming valuable polyphenylene oxides (Ikeda et al., 1998).

Anti-sickling and Analgesic Properties

It also exhibits potential in healthcare. Derivatives like 3,5-dimethoxy-4-hydroxybenzoic acid have been studied for their anti-sickling, analgesic, and anti-inflammatory properties, indicating a scope in medical applications (Gamaniel et al., 2000).

Antibacterial Synthesis

Further exploring its antibacterial potential, a study on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives highlights the ongoing research in this field (Satpute, Gangan, & Shastri, 2018).

Anti-proliferation and Pro-apoptosis in Cancer Research

In cancer research, hydroxybenzoate calcium complexes, related to this compound, have shown anti-proliferation and pro-apoptosis effects in human fibrosarcoma cells, marking a significant stride in oncology (Mahdi et al., 2014).

Contribution to Disinfection Byproducts

The compound plays a role in the formation of disinfection byproducts. A study examining haloacetamides and haloacetaldehydes during water treatment found that 4-hydroxybenzoic acid, a related compound, contributes to the formation of these byproducts (Chuang et al., 2015).

Safety and Hazards

The safety information for 3-Acetamido-4-hydroxybenzoic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, protective clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3-Acetamido-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly due to its structure which allows it to interact with various enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property enables it to participate in various biochemical pathways, including those involving enzyme catalysis. The compound interacts with enzymes such as 3-amino-4-hydroxybenzoic acid, which is its functional parent . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to donate a hydron makes it a key player in cellular reactions that require proton transfer . This can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, influencing their activity. For instance, its interaction with enzymes can result in either inhibition or activation of these enzymes, depending on the context . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including disruption of cellular function and metabolic imbalances . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be hydroxylated to form protocatechuate, which is then funneled into the tricarboxylic acid cycle . These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with.

properties

IUPAC Name

3-acetamido-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBFVCYLJXGOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708165
Record name 3-Acetamido-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91004-38-5
Record name 3-Acetamido-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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